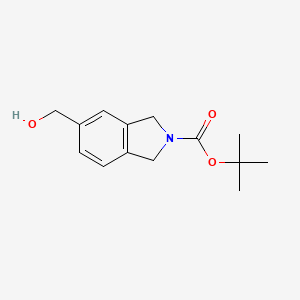

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,16H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELZVPRONRWNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626666 | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253801-14-8 | |

| Record name | 1,1-Dimethylethyl 1,3-dihydro-5-(hydroxymethyl)-2H-isoindole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253801-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is a synthetically versatile bifunctional molecule belonging to the isoindoline class of heterocyclic compounds. The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules and approved pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis. The presence of a Boc-protected nitrogen and a primary alcohol offers orthogonal handles for chemical modification, making it an attractive building block for the construction of complex molecular architectures.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 253801-14-8 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [2] |

| Molecular Weight | 249.31 g/mol | |

| Appearance | White solid | Inferred |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CO | [2] |

| Predicted XlogP | 1.3 | [2] |

Spectroscopic Data:

Characterization of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following are the reported ¹H and ¹³C NMR spectral data:

-

¹H NMR (500 MHz, CDCl₃) δ 7.15-7.24 (m, 3H), 4.66 (s, 2H), 4.55 (br, 4H), 2.75 (brs, 1H), 1.50 (s, 9H).[3]

-

¹³C NMR (125 MHz, CDCl₃) δ 155.28, 141.29 (+141.26, rotamer) 138.16 (+137.83), 137.05 (+136.79), 126.94 (+126.86), 123.29 (+123.11), 121.96 (+121.83), 80.52 (+80.49), 65.59 (+65.54), 52.79 (+52.70), 52.47 (+52.34), 29.17.[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde precursor, tert-butyl 5-formylisoindoline-2-carboxylate.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

tert-Butyl 5-formylisoindoline-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl 5-formylisoindoline-2-carboxylate in methanol at 0 °C, add sodium borohydride portion-wise.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes Start [label="tert-Butyl 5-formylisoindoline-2-carboxylate\nin Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="Sodium Borohydride (NaBH4)\n(at 0 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with Water", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(DCM Extraction, NaHCO3 wash, Brine wash)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(Silica Gel Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagent [style=invis]; Reagent -> Reaction [label="Addition"]; Reaction -> Quench [label="Completion"]; Quench -> Workup; Workup -> Purification; Purification -> Product; } .dot Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoindoline scaffold is a key structural motif in a variety of therapeutic agents. Derivatives of isoindoline have been investigated for a wide range of pharmacological activities, including their use as anti-inflammatory agents, anticancer therapeutics, and for the treatment of neurodegenerative diseases.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective deprotection under acidic conditions, enabling further functionalization of the nitrogen atom. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or can be used in ether or ester formation to introduce a variety of substituents.

While specific biological activities for this compound have not been extensively reported, its utility as a synthetic intermediate is evident. For example, it can be a precursor for the synthesis of ligands targeting various receptors and enzymes. The general importance of the isoindoline core suggests that derivatives of this compound could be explored for activities related to signaling pathways such as those involving the Stimulator of Interferon Genes (STING) or the Nuclear factor erythroid 2-related factor 2 (Nrf2), which are areas of active research for isoindoline-based compounds.

dot graph Potential_Applications { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

// Nodes Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modification [label="Chemical Modification", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatives [label="Novel Isoindoline Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leads [label="Lead Compounds for Drug Discovery", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Core -> Modification [label="Versatile Building Block"]; Modification -> Derivatives [label="Synthesis"]; Derivatives -> Screening [label="Evaluation"]; Screening -> Leads; } .dot Caption: Role as a building block in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis and medicinal chemistry. Its bifunctional nature, with a protected amine and a primary alcohol, provides chemists with the flexibility to introduce a wide array of functional groups, facilitating the generation of diverse chemical libraries for drug discovery programs. While further research is needed to fully elucidate the specific biological properties of this compound and its immediate derivatives, its role as a key building block for accessing novel chemical space within the medicinally important isoindoline class is clear. This guide provides a foundational understanding for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

References

An In-Depth Technical Guide to Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is a key bifunctional building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected isoindoline core and a reactive hydroxymethyl group, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in the development of novel therapeutics.

Chemical Properties and Identification

This compound, a white to off-white solid, is a derivative of isoindoline, a bicyclic heterocyclic organic compound. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, facilitating its use in various chemical transformations. The primary alcohol functionality at the 5-position serves as a versatile handle for further molecular elaboration.

| Property | Value | Source |

| CAS Number | 253801-14-8 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [2] |

| Molecular Weight | 249.31 g/mol | [2] |

| IUPAC Name | tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | [2] |

| SMILES | C1=CC(=C(C=C1CN2C(OC(C)(C)C)=O)CO)C2 | [2] |

| Appearance | White to off-white crystalline powder or flakes | [1] |

| Melting Point | ~17 °C (for the parent isoindoline) | [1] |

| Boiling Point | ~221 °C (for the parent isoindoline) | [1] |

Synthesis and Experimental Protocols

A common strategy involves the reduction of a corresponding carboxylic acid or ester derivative, which in turn can be prepared from a cyano or bromo-substituted isoindoline precursor.

Illustrative Synthetic Pathway

Caption: Plausible synthetic route to the target compound.

General Experimental Protocol (Hypothetical)

Step 1: Hydrolysis of tert-butyl 5-cyanoisoindoline-2-carboxylate to tert-butyl 5-carboxyisoindoline-2-carboxylate

-

To a solution of tert-butyl 5-cyanoisoindoline-2-carboxylate in a mixture of ethanol and water, add a stoichiometric excess of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield tert-butyl 5-carboxyisoindoline-2-carboxylate.

Step 2: Reduction of tert-butyl 5-carboxyisoindoline-2-carboxylate to this compound

-

To a solution of tert-butyl 5-carboxyisoindoline-2-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of clinically approved drugs.[3] These compounds exhibit a wide range of biological activities, and this compound serves as a versatile starting material for the synthesis of novel drug candidates.[1]

Building Block for Bioactive Molecules

The primary application of this compound is as a molecular scaffold. The protected nitrogen allows for selective reactions at the hydroxymethyl group, while deprotection of the nitrogen enables further functionalization at that position. This dual reactivity is highly advantageous in the construction of complex molecular architectures.

Caption: Key application areas of the core molecule.

Role in PROTACs and Targeted Protein Degradation

A notable application of similar isoindoline derivatives, such as tert-butyl 5-bromoisoindoline-2-carboxylate, is in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The hydroxymethyl group of this compound can be readily converted to other functional groups, such as an azide or alkyne, to serve as a handle for click chemistry, or to an ether or ester linkage, making it a suitable component for the synthesis of PROTAC linkers.

Potential Therapeutic Areas

Derivatives of the isoindoline core have shown promise in a variety of therapeutic areas, including:

-

Oncology: As scaffolds for the development of anticancer agents.[5]

-

Inflammation: As precursors to anti-inflammatory compounds.[5]

-

Central Nervous System (CNS) Disorders: The isoindoline nucleus is present in drugs targeting CNS conditions.[3]

-

Hypertension: Certain isoindoline-containing compounds have demonstrated antihypertensive effects.[3]

While specific biological data for this compound is not extensively reported in publicly accessible literature, its utility as a synthetic intermediate suggests its role in the preclinical development of compounds targeting these and other diseases.

Data Presentation

Quantitative data for this compound itself is limited in the public domain. The following table summarizes key physicochemical properties.

| Parameter | Value | Method |

| Molecular Weight | 249.31 | Calculated |

| XLogP3 | 1.9 | Predicted |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

Note: The majority of available data is predictive and based on computational models.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its bifunctional nature, with a protected amine and a reactive alcohol, allows for sequential and controlled chemical modifications. While detailed experimental protocols and specific biological activity data for this particular compound are not widely published, its structural similarity to components of known bioactive molecules and its utility in constructing diverse chemical libraries underscore its importance for researchers and professionals in the field of drug discovery and development. Further exploration of its synthetic utility and the biological evaluation of its derivatives are warranted to fully realize its potential in medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - Tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1h-isoindole-2-carboxylate (C14H19NO3) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, a key building block in medicinal chemistry and drug development.

Chemical Structure and Identifiers

This compound is a Boc-protected isoindoline derivative featuring a hydroxymethyl group at the 5-position of the isoindoline ring. This substitution pattern makes it a valuable intermediate for further functionalization.

| Identifier | Value |

| IUPAC Name | tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate |

| CAS Number | 253801-14-8 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Canonical SMILES | C1C(N(C1=CC=C(C=C2)C2)C(=O)OC(C)(C)C)CO |

| InChI Key | AELZVPRONRWNRQ-UHFFFAOYSA-N |

Physicochemical and Spectral Properties

The following tables summarize the key physicochemical and spectral properties of this compound. Experimental data for some properties are limited, and in such cases, predicted values from computational models are provided.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available (experimental) | - |

| Boiling Point | 393.9 ± 42.0 °C (predicted) | --INVALID-LINK-- |

| Density | 1.159 ± 0.06 g/cm³ (predicted) | --INVALID-LINK-- |

| XlogP | 1.3 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| pKa | 14.90 ± 0.10 (predicted) | --INVALID-LINK-- |

Spectral Data

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15-7.24 | m | 3H | Ar-H |

| 4.66 | s | 2H | Ar-CH₂-OH |

| 4.55 | br | 4H | N-CH₂-Ar |

| 2.75 | br s | 1H | -OH |

| 1.50 | s | 9H | -C(CH₃)₃ |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 155.28 | C=O (carbamate) |

| 141.29, 141.26 (rotamer) | Ar-C |

| 138.16, 137.83 (rotamer) | Ar-C |

| 137.05, 136.79 (rotamer) | Ar-C |

| 126.94, 126.86 (rotamer) | Ar-CH |

| 123.29, 123.11 (rotamer) | Ar-CH |

| 121.96, 121.83 (rotamer) | Ar-CH |

| 80.52, 80.49 (rotamer) | -C(CH₃)₃ |

| 65.59, 65.54 (rotamer) | Ar-CH₂-OH |

| 52.79, 52.70 (rotamer) | N-CH₂-Ar |

| 52.47, 52.34 (rotamer) | N-CH₂-Ar |

| 29.17 | -C(CH₃)₃ |

Mass Spectrometry (ESI)

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.1438 |

| [M+Na]⁺ | 272.1257 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. A common route involves the preparation of the corresponding 5-formyl derivative, followed by its reduction to the hydroxymethyl group.

Synthesis of tert-butyl 5-formylisoindoline-2-carboxylate

The aldehyde precursor can be synthesized via oxidation of a suitable starting material.

Experimental Protocol: Oxidation to Aldehyde

-

Materials:

-

This compound precursor (e.g., from a [2+2+2] cycloaddition)

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of the starting alcohol (1.0 eq) in dichloromethane, add manganese dioxide (excess, e.g., 10 eq).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude tert-butyl 5-formylisoindoline-2-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Reduction to this compound

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride is a commonly used and effective reducing agent for this transformation.

Experimental Protocol: Reduction of Aldehyde

-

Materials:

-

tert-butyl 5-formylisoindoline-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Dissolve tert-butyl 5-formylisoindoline-2-carboxylate (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by flash column chromatography on silica gel to yield pure this compound.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications. The isoindoline scaffold is present in a variety of biologically active compounds.

Role as a Linker in PROTACs

A significant application of this molecule is in the field of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The hydroxymethyl group of this compound provides a convenient handle for the attachment of either the E3 ligase ligand or the target protein ligand, making the isoindoline moiety a part of the linker. The Boc-protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.

Caption: Logical relationship of the isoindoline scaffold in PROTACs.

Precursor for Other Bioactive Molecules

The related compound, tert-butyl 5-hydroxyisoindoline-2-carboxylate, has been investigated as a building block for the synthesis of thrombin inhibitors and anticonvulsant agents. By analogy, the hydroxymethyl derivative can be used to synthesize a variety of compounds with potential pharmacological activities.

Safety and Handling

-

Hazard Statements (based on analogous compounds):

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

It is highly recommended to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a component of linkers in PROTAC technology highlights its importance in the development of novel therapeutics. While experimental data on its physical properties are somewhat limited, its synthetic accessibility and the reactivity of its functional groups make it an attractive intermediate for researchers and scientists in the pharmaceutical industry. As with all chemical reagents, appropriate safety precautions should be observed during its handling and use.

References

In-Depth Technical Guide: Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (CAS No. 253801-14-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound, with the CAS number 253801-14-8, is a substituted isoindoline derivative. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen makes it a stable and versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 253801-14-8 | N/A |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | [1] |

| Appearance | Solid (predicted) | N/A |

| Predicted XlogP | 1.3 | [1] |

| Predicted Mass | [M+H]⁺: 250.1438, [M+Na]⁺: 272.1257 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reduction of the corresponding carboxylic acid or ester. A general, representative protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard reduction procedures for similar compounds and should be adapted and optimized based on laboratory conditions.

Reaction Scheme:

Caption: General synthesis workflow.

Materials:

-

Tert-butyl 5-carboxyisoindoline-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Tert-butyl 5-carboxyisoindoline-2-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., LiAlH₄, 1.5-2.0 eq, or BH₃·THF, 2.0-3.0 eq) in anhydrous THF to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of deionized water, followed by 1 M HCl to dissolve the aluminum salts.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing a protected nitrogen and a modifiable hydroxyl group, allows for its incorporation into complex molecular scaffolds.

Intermediate in the Synthesis of Bioactive Molecules

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in several approved drugs.[2] This intermediate is particularly useful for creating derivatives with diverse pharmacological activities.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-5-(hydroxymethyl)isoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-5-(hydroxymethyl)isoindoline, a key building block in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and analytical data necessary for the successful preparation and validation of this molecule.

Introduction

N-Boc-5-(hydroxymethyl)isoindoline, also known as tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, is a valuable intermediate in medicinal chemistry. Its bifunctional nature, featuring a protected amino group and a reactive hydroxymethyl group on the isoindoline core, allows for diverse chemical modifications. This makes it a crucial component in the synthesis of complex molecules, including inhibitors of heat shock protein 90 (Hsp90), which are under investigation as potential anti-cancer agents.

Synthesis

The primary synthetic route to N-Boc-5-(hydroxymethyl)isoindoline involves the reduction of its corresponding aldehyde precursor, tert-butyl 5-formylisoindoline-2-carboxylate.

Reaction Scheme

Caption: Synthetic pathway for N-Boc-5-(hydroxymethyl)isoindoline.

Experimental Protocol: Reduction of tert-butyl 5-formylisoindoline-2-carboxylate

This protocol outlines the reduction of the aldehyde to the corresponding alcohol.

Materials:

-

tert-butyl 5-formylisoindoline-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of tert-butyl 5-formylisoindoline-2-carboxylate in methanol, add sodium borohydride portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-5-(hydroxymethyl)isoindoline as a solid.

Characterization Data

The structural identity and purity of the synthesized N-Boc-5-(hydroxymethyl)isoindoline are confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Off-white to yellow solid |

| Storage | 2-8°C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Boc-5-(hydroxymethyl)isoindoline.

Table 1: NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 7.24 (brs, 3H), 4.91 (s, 4H), 4.65 (s, 2H), 1.49 (s, 9H) |

| ¹³C NMR | 154.7, 141.1, 136.6, 126.9, 122.4, 121.0, 79.5, 64.7, 53.4, 51.9, 28.5 |

Table 2: Mass Spectrometry Data

| Technique | m/z |

| HRMS/ESI | [M+Na]⁺ calcd. for C₁₄H₁₉NNaO₃: 272.1257; found: 272.1257 |

Note: Specific IR and melting point data were not available in the searched literature. Researchers should perform these analyses to supplement the characterization data.

Experimental Workflow

The overall experimental process from starting material to the purified and characterized product is outlined below.

Caption: Overall workflow from synthesis to characterization.

Conclusion

This technical guide provides essential information for the synthesis and characterization of N-Boc-5-(hydroxymethyl)isoindoline. The detailed synthetic protocol and comprehensive characterization data will aid researchers in the efficient and reliable production of this key intermediate for applications in drug discovery and development. It is recommended that users supplement the provided data with in-house analytical measurements to ensure the quality and purity of the synthesized compound.

The Multifaceted Biological Activities of Isoindoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1] This versatile structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological profile.[1][2][3] Derivatives of isoindoline have demonstrated a broad spectrum of activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[2][4][5] This technical guide provides an in-depth overview of the biological activities of isoindoline derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity

Isoindoline derivatives have emerged as a promising class of anticancer agents, with several compounds exhibiting significant cytotoxic and antiproliferative effects against various cancer cell lines.[4][6] The anticancer potential of this scaffold is exemplified by the thalidomide analogs, lenalidomide and pomalidomide, which are approved for the treatment of multiple myeloma.[1][7]

The mechanisms underlying the anticancer activity of isoindoline derivatives are diverse and often multi-targeted.[8] Many derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8][9] Some compounds function as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases and tubulin.[5][9]

Table 1: Anticancer Activity of Selected Isoindoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC50/CC50) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity Assay | 0.26 µg/mL | [10] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myeloid Leukemia) | Cytotoxicity Assay | 3.81 µg/mL | [10] |

| N-benzyl isoindole derivative 7 | A549 (Lung adenocarcinoma) | BrdU Assay | 19.41 ± 0.01 µM | |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 (Hepatocellular carcinoma) | MTT Assay | 5.89 µM | [11] |

| Lactonamycin (215) | Leukemia cell lines | Cytotoxicity Assay | 0.11–0.22 µM | [7] |

| Lactonamycin analog (217) | Gastric adenocarcinoma | Cytotoxicity Assay | 0.32 µM | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. Isoindoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.[12][13][14]

A prominent mechanism of anti-inflammatory action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5][15] Several isoindoline hybrids have been designed as selective COX-2 inhibitors, showing potent anti-inflammatory and analgesic effects.[15][16] Additionally, some derivatives modulate the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and interfere with signaling pathways like the STING (stimulator of interferon genes) pathway.[12][17][18][19]

Table 2: Anti-inflammatory Activity of Selected Isoindoline Derivatives

| Compound/Derivative | Target/Assay | Activity (IC50 / % Inhibition) | Reference |

| Isoindoline-hydrazone hybrid (10b) | COX-2 Inhibition | 0.11 µM | [16] |

| Isoindoline-chalcone hybrid (11d) | COX-2 Inhibition | 0.18 µM (SI = 103) | [16] |

| Isoindoline-2(1H)-carboxamide (3b) | Human STING Inhibition | 6.2 nM | [17] |

| Isoindoline-2(1H)-carboxamide (3b) | Mouse STING Inhibition | 12.5 nM | [17] |

| Aminoacetylenic isoindoline-1,3-dione (ZM4) | COX-2 Inhibition | 91% at 5 µM | [20] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoindoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[21][22] The antimicrobial effects are attributed to various mechanisms, which can include the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of Selected Isoindoline Derivatives

| Compound/Derivative | Microorganism | Assay | Activity (MIC/Inhibition Zone) | Reference |

| Isoindolinone derivative (2f) | Staphylococcus aureus | Disk Diffusion | 18 mm (at 1000 µg/mL) | [23] |

| Isoindolinone derivative (2f) | Escherichia coli | Disk Diffusion | 16 mm (at 1000 µg/mL) | [23] |

| Isoindolinone derivative (2f) | Candida albicans | Disk Diffusion | 20 mm (at 1000 µg/mL) | [23] |

| N-substituted isoindolin-1-ones | Various bacteria and fungi | MIC Determination | Reported MIC values | [21] |

Enzyme Inhibitory Activity

Beyond their roles in cancer and inflammation, isoindoline derivatives have been identified as inhibitors of various other enzymes with therapeutic relevance. A notable example is their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[24][25] Additionally, certain isoindoline derivatives act as potent inhibitors of carbonic anhydrases (hCA I and II), which are involved in conditions like glaucoma and epilepsy.[23]

Table 4: Enzyme Inhibitory Activity of Selected Isoindoline Derivatives

| Compound/Derivative | Enzyme Target | Activity (IC50 / Ki) | Reference |

| Isoindoline-1,3-dione derivative (I) | Acetylcholinesterase (AChE) | IC50 = 1.12 µM | [24] |

| Isoindoline-1,3-dione derivative (III) | Butyrylcholinesterase (BuChE) | IC50 = 21.24 µM | [24] |

| Isoindolinone derivative (2c) | Carbonic Anhydrase I (hCA I) | Ki = 11.48 ± 4.18 nM | [23] |

| Isoindolinone derivative (2f) | Carbonic Anhydrase II (hCA II) | Ki = 9.32 ± 2.35 nM | [23] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a) | Acetylcholinesterase (AChE) | IC50 = 2.1 µM | [26] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7f) | Acetylcholinesterase (AChE) | IC50 = 2.1 µM | [26] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of isoindoline derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][27][28][29]

Materials:

-

Cells in culture

-

96-well microplates (tissue culture grade, flat bottom)

-

Test compound (isoindoline derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10^4 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the isoindoline derivative and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[27]

-

Incubate the plate for 4 hours in a humidified atmosphere.[27]

-

Add 100 µL of the solubilization solution to each well.[28]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[27]

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[27]

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[14][30][31][32][33]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (specific to the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells to extract proteins and determine protein concentration.

-

Gel Electrophoresis: Separate proteins by size using SDS-PAGE.[31]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[31][32]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[30]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.[30]

-

Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[30]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[31]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.[3][22][23][26][34]

Materials:

-

Cell suspension

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Harvest and wash cells (approximately 5 x 10^5 to 1 x 10^6 cells per sample) with cold PBS.[3]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[26]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[26]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[26]

-

Add 400 µL of 1X Binding Buffer to each tube.[26]

-

Analyze the samples by flow cytometry within one hour.[3][23] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[23][34]

BrdU Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[1][2][16][24]

Materials:

-

Cells in culture

-

BrdU labeling solution

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

Protocol:

-

Plate cells and treat with the test compound.

-

Add BrdU labeling solution to the cells and incubate for 1-24 hours.[16]

-

Remove the labeling solution and fix/denature the cells for 30 minutes.[16]

-

Add the anti-BrdU antibody and incubate for 1 hour.

-

Wash the cells and add the HRP-conjugated secondary antibody for 30 minutes.[16]

-

Add TMB substrate and incubate for 30 minutes.[16]

-

Add the stop solution and measure the absorbance.[16]

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[35][36][37][38][39]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth or agar

-

Test compound (isoindoline derivative)

-

96-well microtiter plates or petri dishes

Protocol (Broth Microdilution):

-

Prepare a serial two-fold dilution of the isoindoline derivative in Mueller-Hinton broth in a 96-well plate.[37]

-

Prepare a standardized inoculum of the microorganism (e.g., ~5×10^5 CFU/mL).[37]

-

Inoculate each well with the microbial suspension.

-

Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[37]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[36][37]

Signaling Pathways and Visualizations

The biological effects of isoindoline derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways modulated by these compounds.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation and apoptosis.[10][13][40][41][42] Some isoindoline derivatives exert their anti-inflammatory effects by inhibiting TNF-α production or signaling.[12][18][19]

Caption: Simplified TNF-α signaling leading to inflammation or apoptosis.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the synthesis of prostaglandins, key mediators of inflammation and pain.[5][11][20][21][43] Isoindoline derivatives can inhibit this pathway, reducing inflammation.[6][15][44]

Caption: The COX-2 pathway in inflammation and its inhibition.

STING Signaling Pathway

The STING (Stimulator of Interferon Genes) pathway is a component of the innate immune system that detects cytosolic DNA.[4][45][46][47][48] Aberrant activation can lead to inflammatory diseases, and STING inhibitors, including some isoindoline derivatives, are being explored as therapeutics.[17]

Caption: Overview of the STING signaling pathway and its inhibition.

Conclusion

The isoindoline core represents a remarkably versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory agents underscores their therapeutic potential. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. It is intended to serve as a valuable resource for researchers and scientists in the ongoing exploration and development of novel isoindoline-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Apoptosis Protocols | USF Health [health.usf.edu]

- 4. mdpi.com [mdpi.com]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 12. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. media.cellsignal.com [media.cellsignal.com]

- 17. Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 21. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. bosterbio.com [bosterbio.com]

- 31. azurebiosystems.com [azurebiosystems.com]

- 32. Western blot protocol | Abcam [abcam.com]

- 33. sinobiological.com [sinobiological.com]

- 34. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 36. researchgate.net [researchgate.net]

- 37. microbe-investigations.com [microbe-investigations.com]

- 38. files.core.ac.uk [files.core.ac.uk]

- 39. woah.org [woah.org]

- 40. researchgate.net [researchgate.net]

- 41. youtube.com [youtube.com]

- 42. cusabio.com [cusabio.com]

- 43. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 45. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 46. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 47. researchgate.net [researchgate.net]

- 48. cdn2.caymanchem.com [cdn2.caymanchem.com]

The Expanding Therapeutic Landscape of Substituted Isoindolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The inherent structural features of isoindolines allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of substituted isoindolines, with a focus on their anticancer and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Applications of Substituted Isoindolines

Substituted isoindolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Bioactivity Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted isoindoline derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | Azide and silyl ether substituted isoindole-1,3-dione | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |

| Compound 9 | N-substituted isoindole-1,3-dione | HeLa (Cervical Cancer) | Cell-selective activity | [1] |

| Compound 11 | N-substituted isoindole-1,3-dione | HeLa (Cervical Cancer) | Cell-selective activity | [1] |

| Compound 6c | 6-methoxy indolylisoxazoline | C4-2 (Prostate Cancer) | 3.5 - 16.5 | [2] |

| Compound 6i | (4-chlorobenzyl)-2-methylindolyl-pyridyl isoxazoline | C4-2 (Prostate Cancer) | 2.5 | [2] |

| Compound 6l | Indole and 3,4,5-trimethoxyphenyl isoxazoline | C4-2 (Prostate Cancer) | ~4.5 | [2] |

| Compound 2a (from a series of isoindolinones) | 2-benzoylbenzoic acid derivative | A549 (Lung Carcinoma) | 650.25 | [3] |

Experimental Protocol: BrdU Cell Proliferation Assay

The Bromodeoxyuridine (BrdU) assay is a widely used method to quantify cell proliferation, a key hallmark of cancer. This protocol outlines the general steps for assessing the antiproliferative effects of substituted isoindolines.[4][5][6][7]

Objective: To determine the effect of a substituted isoindoline compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted isoindoline compound (dissolved in a suitable solvent, e.g., DMSO)

-

BrdU labeling solution (10 µM)[4]

-

Fixing Solution (e.g., 3.7% formaldehyde in PBS)[4]

-

Denaturing Solution (e.g., 2 N HCl)[4]

-

Neutralizing Solution (e.g., 0.1 M sodium borate buffer, pH 8.5)[5]

-

Anti-BrdU primary antibody

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3',5,5'-tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Phosphate-buffered saline (PBS)

-

96-well clear flat-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted isoindoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known antiproliferative agent).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[7]

-

Fixation and Denaturation:

-

Immunodetection:

-

Wash the wells with PBS.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells with PBS and add the HRP-conjugated secondary antibody, incubating for another hour.

-

-

Signal Development and Measurement:

-

Wash the wells and add TMB substrate. Incubate until a color change is observed.

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Below is a generalized workflow for a cell-based anticancer drug screening experiment.

Neuroprotective Applications of Substituted Isoindolines

Another significant area of investigation for substituted isoindolines is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. These compounds have shown potential in inhibiting key enzymes involved in the disease pathology and in protecting neurons from oxidative stress-induced damage.

Quantitative Bioactivity Data: Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. The following table presents the IC50 values of various substituted isoindoline derivatives against these enzymes.

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| Compound 7a | p-fluoro substituted N-benzyl pyridinium isoindoline-1,3-dione | AChE | 2.1 | [8] |

| Compound 7f | p-fluoro substituted N-benzyl pyridinium isoindoline-1,3-dione | AChE | 2.1 | [8] |

| Compound 4b | 4-Fluorophenyl substituted phthalimide | AChE | 16.42 ± 1.07 | [9] |

| Compound 4e | 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.0071 | [10] |

| Compound 8a | isoindolin-1,3-dione-based acetohydrazide | AChE | 0.11 ± 0.05 | [11] |

| Compound 8g | isoindolin-1,3-dione-based acetohydrazide | BuChE | 5.7 ± 0.2 | [11] |

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The Ellman's assay is a colorimetric method used to measure cholinesterase activity and is widely employed for screening potential inhibitors.[9][10][12][13][14][15][16][17]

Objective: To determine the inhibitory activity of a substituted isoindoline compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Substituted isoindoline compound

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in phosphate buffer.

-

Prepare serial dilutions of the substituted isoindoline compound.

-

-

Assay Setup:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the designated wells.

-

Add the AChE solution to each well (except for the blank).

-

Include a control well with no inhibitor to measure 100% enzyme activity.

-

-

Pre-incubation: Gently mix the contents and pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The following diagram illustrates the principle of the Ellman's assay.

Signaling Pathway: NRF2-Mediated Neuroprotection

Some substituted isoindoline derivatives have been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[18] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress, a key contributor to neurodegeneration.[18]

Under basal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[19] Upon exposure to oxidative stress or NRF2 activators (like certain isoindoline derivatives), KEAP1 is modified, leading to the release of NRF2.[19] NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[19][20] These genes encode for a variety of protective proteins, including antioxidant enzymes (e.g., NQO-1, GSTK1) and other cytoprotective factors.[18]

The following diagram illustrates the NRF2 signaling pathway.

Conclusion

Substituted isoindolines represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and neurodegenerative diseases warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective isoindoline-based drug candidates. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential.

References

- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 7. cohesionbio.com [cohesionbio.com]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, a key building block in medicinal chemistry. This guide details its synthesis, chemical properties, and significant applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 225913-44-2 |

| Appearance | Colorless solid |

| Solubility | Soluble in dichloromethane, ethyl acetate |

Synthesis and Characterization

The synthesis of this compound is a multi-step process commencing from readily available starting materials. A common synthetic route involves the initial protection of the isoindoline nitrogen, followed by functional group manipulation at the 5-position.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of tert-Butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate (Precursor)

A detailed experimental procedure for the synthesis of the precursor aldehyde is crucial for the successful preparation of the target alcohol.

Synthesis of this compound

To a solution of tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate (500 mg, 2.0 mmol) in dichloromethane (15 mL), manganese dioxide (2.0 g) was added.[1] The resulting mixture was stirred at room temperature for 4 hours.[1] Following the reaction, the mixture was filtered through a pad of Celite.[1] The filtrate was then concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield this compound as a colorless solid (415 mg, 84% yield).[1]

Characterization Data

The structural integrity of the synthesized compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| NMR Data | Chemical Shift (δ ppm) |

| ¹H NMR (500 MHz, CDCl₃) | 7.22 (s, 1H), 6.51 (s, 1H), 5.12 (d, J = 3.2 Hz, 2H), 5.05 (s, 4H), 4.70 (s, 1H), 4.36 (br, 1H), 4.12(br, 2H), 2.21 (s, 1H), 2.18 (s, 1H), 2.10 (s, 3H)[1] |

| ¹³C NMR (125 MHz, CDCl₃) | 168.36, 157.80, 154.79, 142.57, 136.51, 129.29, 128.63, 128.52, 128.02, 127.88, 127.17, 127.05, 126.38, 117.10, 115.53, 98.98, 78.23, 78.07, 73.01, 72.07, 70.77, 70.59, 37.65, 37.94, 23.25[1] |

Applications in Drug Discovery

The isoindoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker component of a PROTAC is critical for its efficacy, and isoindoline-based structures are frequently employed in this capacity. The hydroxymethyl group of this compound provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

Caption: Role of the core compound as a PROTAC linker precursor.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The isoindoline core can be found in a number of potent kinase inhibitors. The functional groups of this compound allow for the elaboration of the molecule to interact with the ATP-binding site or allosteric sites of various kinases. For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing a point for diversification to explore structure-activity relationships (SAR).

Example of a Downstream Product: Synthesis of tert-Butyl 5-[(4-methylpiperazin-1-yl)methyl]-isoindoline-2-carboxylate

To a mixture of tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate (1.83 g, 7.40 mmol) and 1-methylpiperazine (1.0 g, 10.0 mmol) in dichloromethane (45 mL), acetic acid (0.85 mL, 14.8 mmol) was added.[1] The mixture was stirred at room temperature for 10 minutes, followed by the addition of sodium triacetoxyborohydride (2.41 g, 11.4 mmol).[1] The reaction was stirred at room temperature under a nitrogen atmosphere for 3 hours.[1] The reaction was quenched with a saturated solution of sodium bicarbonate and the product was extracted with dichloromethane.[1]

This derivative, incorporating a basic amine functionality, is a common feature in many kinase inhibitors, designed to interact with acidic residues in the kinase active site.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel kinase inhibitors, PROTACs, and other drug candidates. This guide provides a foundational understanding of its synthesis and applications, empowering researchers in the field of drug discovery to leverage this important chemical entity in their research endeavors.

References

The Genesis and Synthetic Evolution of Boc-Protected Isoindolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules containing the isoindoline core. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a versatile and widely employed protecting group for the isoindoline nitrogen. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies associated with Boc-protected isoindolines, tailored for professionals in chemical research and drug development.

The Advent of a Key Synthetic Intermediate

While the isoindoline ring system has been known for over a century, the application of the Boc protecting group to this specific heterocycle is a more recent development, coinciding with the rise of modern synthetic organic chemistry. The Boc group, introduced in the 1950s, gained widespread popularity due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. Although pinpointing the singular, first-ever synthesis of a simple Boc-protected isoindoline is challenging to document from seminal literature, its use became prominent as synthetic chemists increasingly utilized the isoindoline core as a versatile building block in the total synthesis of complex natural products and in the development of novel therapeutic agents. The ability to temporarily mask the nucleophilicity of the isoindoline nitrogen with the Boc group proved crucial for achieving chemoselectivity in intricate synthetic sequences.

Synthetic Strategies for N-Boc-Isoindoline Construction

The preparation of Boc-protected isoindolines can be broadly categorized into two main approaches: the direct Boc protection of a pre-formed isoindoline core and the construction of the isoindoline ring from a precursor already bearing a Boc-protected nitrogen.

Direct N-Boc Protection of Isoindoline

This is the most straightforward approach, involving the reaction of isoindoline or its substituted derivatives with a Boc-introducing reagent. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O).

Figure 1: General workflow for the direct N-Boc protection of isoindoline.

Synthesis from Boc-Protected Precursors

Table 1: Summary of Selected Synthetic Methods for Boc-Protected Isoindolines

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 7-Azabenzonorbornadiene, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CHCl₃, room temperature, 7 days | N,N'-Di-Boc-2-(7-azabenzonorbornadien-7-yl)carboxamidine | 62 | [1] |

| 4-Bromo-isoindoline HCl, Di-tert-butyl dicarbonate | Et₃N, CH₂Cl₂ | tert-butyl 4-bromoisoindoline-2-carboxylate | Not specified | [2] |

| N,N-Dibenzylphenylalanine | 1. (COCl)₂ 2. Me₂C=C(OTMS)Me 3. H₂, Pd/C 4. (Boc)₂O, DMAP | Boc-protected isoindolinone intermediate | Not specified | [3] |

| 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, various alcohols | TFA (cat.), CH₂Cl₂, then ROH | Substituted 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonates | 85-95 | [4] |

Detailed Experimental Protocols

General Procedure for N-Boc Protection of Isoindoline

This protocol is a generalized procedure based on common laboratory practices for the N-Boc protection of secondary amines.

Materials:

-

Isoindoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine